molecular formula C8H9FN2O3S B2666397 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride CAS No. 2173999-58-9

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride

Cat. No.: B2666397
CAS No.: 2173999-58-9
M. Wt: 232.23
InChI Key: LPDHCHDPDJBFPW-UHFFFAOYSA-N
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Description

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H9FN2O3S and a molecular weight of 232.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a sulfonyl fluoride group, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with methyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, acetonitrile, and water are frequently used solvents.

    Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.

Major Products

The major products formed from these reactions include substituted sulfonyl derivatives, sulfonic acids, and other functionalized compounds .

Scientific Research Applications

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride involves the covalent modification of serine residues in enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative. This modification inhibits the enzyme’s activity, making the compound a potent inhibitor of serine proteases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride is unique due to its specific reactivity and stability under various conditions. Its ability to form stable sulfonyl enzyme derivatives makes it particularly valuable in biochemical research and industrial applications .

Properties

IUPAC Name

4-(methylcarbamoylamino)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDHCHDPDJBFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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